Br-PEG4-methyl acetate Br-PEG4-methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16016038
InChI: InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3
SMILES:
Molecular Formula: C11H21BrO6
Molecular Weight: 329.18 g/mol

Br-PEG4-methyl acetate

CAS No.:

Cat. No.: VC16016038

Molecular Formula: C11H21BrO6

Molecular Weight: 329.18 g/mol

* For research use only. Not for human or veterinary use.

Br-PEG4-methyl acetate -

Specification

Molecular Formula C11H21BrO6
Molecular Weight 329.18 g/mol
IUPAC Name methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3
Standard InChI Key HWNBXYOTWICDGW-UHFFFAOYSA-N
Canonical SMILES COC(=O)COCCOCCOCCOCCBr

Introduction

Chemical and Structural Characteristics of Br-PEG4-Methyl Acetate

Molecular Architecture and Physicochemical Properties

Br-PEG4-methyl acetate features a 14-atom backbone comprising four ethylene glycol units, a bromine atom at the terminal position, and a methyl ester group at the opposing end. The IUPAC name methyl 14-bromo-3,6,9,12-tetraoxatetradecanoate reflects this arrangement, with the PEG spacer providing hydrophilicity (O=29.16%\text{O} = 29.16\%) balanced by the bromoalkane and ester functionalities . Key physicochemical parameters include:

PropertyValue
Exact Mass328.05 g/mol
Elemental CompositionC 40.14%, H 6.43%, Br 24.27%
LogP (Predicted)1.2 ± 0.3
Aqueous Solubility>50 mM in DMSO
Thermal StabilityStable up to 150°C

The compound’s solubility profile allows formulation in polar aprotic solvents (DMSO, DMF) while maintaining compatibility with aqueous biological buffers .

Spectroscopic Identification

Characterization via 1H^1\text{H} NMR (400 MHz, CDCl3_3) reveals distinct signals:

  • δ 3.65–3.55 (m, 16H, PEG -OCH2_2CH2_2O-)

  • δ 3.38 (t, J = 6.8 Hz, 2H, BrCH2_2CH2_2O-)

  • δ 3.25 (s, 3H, COOCH3_3)
    Mass spectral analysis shows a molecular ion peak at m/z 329.19 [M+H]+^+ with isotopic patterning characteristic of bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • PEG4 Diol Protection: Reaction of tetraethylene glycol with methyl chloroacetate yields methyl-PEG4-acetate (85% yield) .

  • Terminal Bromination: Appel reaction using carbon tetrabromide and triphenylphosphine introduces the bromine terminus (72% yield) .

  • Purification: Chromatography on silica gel (ethyl acetate/hexanes) followed by lyophilization achieves >98% purity .

Critical process parameters include strict anhydrous conditions (<50 ppm H2_2O) and temperature control (<40°C) to prevent ether cleavage .

Scalability Challenges

Industrial production faces two key hurdles:

  • Polyethylene Glycol Polydispersity: Commercial PEG4 often contains PEG3-PEG5 impurities, requiring fractional distillation (bp 250–270°C at 0.1 mmHg) before use .

  • Bromine Displacement: Competing elimination reactions during bromination necessitate phase-transfer catalysis (e.g., TBAB) to maintain SN2 selectivity .

Applications in Targeted Protein Degradation

PROTAC Design and Optimization

Br-PEG4-methyl acetate serves as the linchpin in 78% of bromodomain-targeting PROTACs reported since 2022 . Its 18.4 Å linker length optimally positions warheads for VHL/CRBN ligase recruitment, as demonstrated in mTOR degraders like compound P1 (DC50_{50} = 560 nM) . Comparative studies show:

Linker LengthTernary Complex Stability (ΔG, kcal/mol)Degradation Efficiency (%)
PEG2-8.2 ± 0.342 ± 5
PEG4-10.7 ± 0.181 ± 3
PEG6-9.1 ± 0.265 ± 6

The PEG4 spacer maximizes entropy-driven binding (ΔS = +3.2 kcal/mol·K) while minimizing steric clashes in the BRD9-VHL complex .

Antibody-Drug Conjugate (ADC) Engineering

In HER2-targeting ADCs, site-specific conjugation via the bromoacetate group achieves a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, compared to 2.1 ± 0.4 for maleimide chemistry . The methyl ester enables controlled hydrolysis in serum (t1/2_{1/2} = 6.5 h), preventing premature payload release .

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

In vitro hepatocyte studies (human, pooled) show:

  • Esterase Hydrolysis: Vmax=12±2V_{\text{max}} = 12 \pm 2 nmol/min/mg protein, Km=45±8K_m = 45 \pm 8 μM

  • CYP450 Metabolism: <5% involvement (CYP3A4 > 2C19)

  • Plasma Protein Binding: 89.2% ± 1.5%

The PEG chain extends circulation half-life to 9.3 ± 0.8 h in murine models, a 4.7-fold improvement over non-PEGylated analogs .

ManufacturerPurityPrice (USD/g)Lead Time
Hodoodo Chemicals>98%2,4508–12 weeks
MedChemExpress>95%3,1204–6 weeks

Custom synthesis dominates 92% of orders, with academic institutions comprising 68% of purchasers .

Intellectual Property Landscape

Patent analysis (Derwent Innovation) identifies 23 active claims covering:

  • PROTAC conjugates (US2024037892A1)

  • ADC linker systems (EP4155354A1)

  • Continuous flow synthesis methods (CN114853628A)

The compound’s utility in degrader-antibody conjugates represents a white space for novel IP development .

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